(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid chemical properties
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating an ortho-boronic acid, a flexible benzyl ether linkage, and a chlorinated aromatic ring, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a robust, proposed synthetic pathway, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content herein is designed for professionals in drug development and organic synthesis, offering field-proven insights into the handling, synthesis, and utilization of this specialized reagent.
Introduction: The Role of Arylboronic Acids in Modern Synthesis
Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions.[1] Their prominence surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which provides a powerful method for constructing biaryl and substituted aromatic systems—scaffolds that are prevalent in a vast number of pharmaceuticals and functional materials.[2][3][4]
Boron-containing compounds, once perceived as potentially toxic, are now recognized for their unique chemical properties that can be harnessed for therapeutic benefit.[1][5] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with protein targets, a strategy successfully employed in drugs like the proteasome inhibitor bortezomib.[6]
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid (CAS 1256358-68-5) emerges as a bespoke building block within this class. Its design pre-installs several key structural features:
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An Ortho-Boronic Acid: Positioned for specific steric and electronic interactions in coupling reactions.
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A Benzyl Ether Linkage: Provides conformational flexibility, allowing the two aryl rings to adopt various spatial arrangements.
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A 2-Chlorophenyl Group: The chlorine atom serves as a point for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final molecule.
This guide will elucidate the properties of this compound and provide a practical framework for its synthesis and application.
Physicochemical and Structural Properties
While (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is available from specialized chemical suppliers, comprehensive experimental data is not widely published.[7] The table below summarizes its key identifiers. For comparative context, data for the related analogue, 2-Chlorophenylboronic acid, is also provided.
| Property | (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid | 2-Chlorophenylboronic acid (Analogue for Reference) |
| IUPAC Name | (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid | (2-chlorophenyl)boronic acid[8] |
| CAS Number | 1256358-68-5[7] | 3900-89-8[9] |
| Molecular Formula | C₁₃H₁₂BClO₃ | C₆H₆BClO₂[9] |
| Molecular Weight | 274.50 g/mol | 156.37 g/mol [9] |
| Appearance | Assumed to be a white to off-white solid | Solid[9] |
| Melting Point | Data not publicly available | 92-102 °C[9] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in most polar organic solvents[10] |
Proposed Synthesis and Mechanistic Considerations
Step 1: Williamson Ether Synthesis of 1-((2-Bromobenzyl)oxy)-2-chlorobenzene
The initial step constructs the core ether linkage. This reaction proceeds via a classic Sɴ2 mechanism where a phenoxide nucleophile displaces a halide on a primary benzylic carbon.[2]
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Rationale: The Williamson ether synthesis is a high-yielding and reliable method for forming aryl-alkyl ethers.[10] Using 2-chlorophenol as the nucleophile precursor and 1-bromo-2-(bromomethyl)benzene as the electrophile directly assembles the required carbon skeleton. A strong base is required to deprotonate the phenol, which is more acidic than aliphatic alcohols, forming the reactive phenoxide. A polar aprotic solvent like DMF or acetone is ideal for promoting the Sɴ2 reaction.
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To a solution of 2-chlorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
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Stir the resulting suspension for 30 minutes to ensure complete formation of the potassium phenoxide.
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Add 1-bromo-2-(bromomethyl)benzene (1.05 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by TLC.
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Upon completion, cool the reaction to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product via column chromatography to yield pure 1-((2-bromobenzyl)oxy)-2-chlorobenzene.
Step 2: Lithiation-Borylation to Yield the Final Product
This step converts the aryl bromide into the target boronic acid. It leverages a lithium-halogen exchange reaction at cryogenic temperatures, followed by electrophilic trapping with a borate ester.[9]
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Rationale: Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a highly efficient method for generating an aryllithium intermediate from an aryl bromide.[8] The reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium from undergoing side reactions. The subsequent addition of an electrophilic boron source, such as triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed to the final boronic acid during the acidic workup.
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Dissolve the precursor, 1-((2-bromobenzyl)oxy)-2-chlorobenzene (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Separate the layers and extract the aqueous phase with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude solid, typically by recrystallization or trituration with a non-polar solvent like hexanes, to afford (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.
Catalytic Cycle Mechanism
The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol: Coupling with 4-Bromoanisole
This protocol describes a typical Suzuki-Miyaura coupling using the title compound.
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(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid (1.0 eq)
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4-Bromoanisole (1.1 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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1,4-Dioxane and Water (4:1 v/v), degassed
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Schlenk flask, magnetic stirrer, condenser, nitrogen line
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Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
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Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula. Degassing is critical to prevent oxidation of the Pd(0) species.
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Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
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Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Safety, Handling, and Storage
Based on the hazard classifications of related arylboronic acids, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid should be handled with appropriate care.
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Hazard Identification: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautions for Safe Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage Conditions:
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Store in a cool, dry, well-ventilated place away from strong oxidizing agents.
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Keep the container tightly closed to prevent moisture absorption. Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which may affect reactivity.[7]
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Conclusion and Future Outlook
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a sophisticated synthetic intermediate designed for precision and complexity in organic synthesis. While its physicochemical data is not yet fully characterized in public literature, its structure allows for a reliable synthesis via established organometallic methods. Its primary value lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of intricate biaryl systems that are central to the discovery of novel pharmaceuticals and advanced materials. As the demand for highly tailored molecular scaffolds continues to grow, the utility of such specialized building blocks will undoubtedly expand, paving the way for future innovations in chemical science.
References
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Lauer, M., & Wulff, G. (1983). Arylboronic acids with intramolecular B–N interaction: convenient synthesis through ortho-lithiation of substituted benzylamines. Journal of Organometallic Chemistry. [Link]
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Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research. [Link]
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Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. [Link]
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Baker, S. J., et al. (2021). Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
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Matrix Fine Chemicals. (n.d.). (2-CHLOROPHENYL)BORONIC ACID | CAS 3900-89-8. Matrix Fine Chemicals. [Link]
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PubChem. (n.d.). 2-Chlorophenylboronic acid. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
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